Product packaging for 2-Methoxy-N-(1-(p-tolyl)propyl)acetamide(Cat. No.:)

2-Methoxy-N-(1-(p-tolyl)propyl)acetamide

Cat. No.: B14900515
M. Wt: 221.29 g/mol
InChI Key: GOQOOOLHLYKMGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-N-(1-(p-tolyl)propyl)acetamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research. Acetamide and propanamide derivatives are extensively investigated as key scaffolds in the development of novel therapeutic agents due to their diverse biological activities. Structurally related compounds have demonstrated promising potential in various research areas, including as anticonvulsant agents, with studies involving quantitative structure-activity relationship (QSAR) models to optimize their biological activity . Furthermore, analogous molecules featuring the acetamide core have been explored for their anticancer, anti-inflammatory, and analgesic properties, highlighting the value of this chemical class in oncology and inflammation research . The synthesis of such compounds often employs advanced techniques to achieve high enantiomeric purity, which is crucial for studying their specific interactions with biological targets . This product is intended for research purposes to further explore these and other potential applications in drug discovery and development. Applications & Research Value This compound serves as a valuable building block and intermediate in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical testing. Its structure is relevant for researchers studying structure-activity relationships (SAR) to understand how variations in the acetamide and propanamide backbone influence binding affinity and efficacy at biological targets. The presence of the methoxy and p-tolyl groups makes it a pertinent candidate for investigations into central nervous system (CNS) active compounds, cancer biology, and inflammatory pathways. Note to Researchers This product is designated "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic applications, nor for human use. Please handle all chemicals with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19NO2 B14900515 2-Methoxy-N-(1-(p-tolyl)propyl)acetamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

2-methoxy-N-[1-(4-methylphenyl)propyl]acetamide

InChI

InChI=1S/C13H19NO2/c1-4-12(14-13(15)9-16-3)11-7-5-10(2)6-8-11/h5-8,12H,4,9H2,1-3H3,(H,14,15)

InChI Key

GOQOOOLHLYKMGW-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=C(C=C1)C)NC(=O)COC

Origin of Product

United States

Synthetic Methodologies for 2 Methoxy N 1 P Tolyl Propyl Acetamide

Retrosynthetic Analysis of the 2-Methoxy-N-(1-(p-tolyl)propyl)acetamide Scaffold

A retrosynthetic approach to this compound identifies the most logical disconnections to reveal readily available or synthetically accessible starting materials.

Identification of Key Disconnections and Strategic Precursors

The most logical and common retrosynthetic disconnection of the target molecule is at the amide bond (C-N bond). This cleavage simplifies the structure into two primary precursors: 1-(p-tolyl)propan-1-amine and a methoxyacetic acid derivative. This strategy is favored because the formation of amide bonds is a well-understood and highly efficient transformation in organic synthesis. researchgate.net

The resulting precursors are:

1-(p-tolyl)propan-1-amine: This chiral amine contains the p-tolylpropyl fragment and the crucial stereocenter that defines the final product's enantiomeric form.

Methoxyacetic acid or its activated derivatives: This precursor provides the methoxyacetyl group. For synthesis, it is often used in an "activated" form, such as an acyl chloride (methoxyacetyl chloride) or anhydride, to facilitate the reaction with the amine. fishersci.co.uk

This disconnection strategy isolates the chiral portion of the molecule in one precursor (the amine), allowing for a focused approach to controlling stereochemistry.

Consideration of Synthetic Accessibility of Chiral Building Blocks

The chiral center in this compound is located at the carbon atom of the propyl chain attached to the nitrogen. Therefore, the synthesis of the enantiomerically pure amine precursor, 1-(p-tolyl)propan-1-amine, is critical. Both (R)- and (S)-enantiomers of this amine are commercially available as hydrochloride salts, which simplifies the process by eliminating the need for de novo asymmetric synthesis or chiral resolution. achemblock.comalchempharmtech.comichemical.com

Should a custom synthesis be required, several stereoselective methods can be employed to produce the chiral amine. These include the reductive amination of a prochiral ketone, 1-(p-tolyl)propan-1-one, using a chiral catalyst or auxiliary, or the resolution of a racemic mixture of the amine using a chiral resolving agent.

Formation of the Acetamide (B32628) Moiety

The construction of the amide bond is the central step in the synthesis of this compound, linking the two key precursors.

Amide Bond Formation Strategies (e.g., Coupling Reagent-Mediated Condensations)

Amide bonds can be efficiently formed by the direct condensation of a carboxylic acid (methoxyacetic acid) and an amine (1-(p-tolyl)propan-1-amine) using a coupling reagent. luxembourg-bio.com These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. This method is widely used due to its mild reaction conditions and high yields. nih.govresearchgate.net

Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). fishersci.co.uk To improve reaction efficiency and minimize side reactions, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often included. luxembourg-bio.com Other modern coupling reagents include uronium/aminium salts like HATU, which are known for rapid coupling times and high product purity. researchgate.net

Coupling ReagentTypical AdditiveAdvantagesDisadvantagesTypical Solvent
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)HOBt (1-Hydroxybenzotriazole)Water-soluble urea (B33335) byproduct, easy removal. nih.govCan be a sensitizer.DMF, DCM
DCC (Dicyclohexylcarbodiimide)None or HOBtInexpensive and effective. luxembourg-bio.comInsoluble dicyclohexylurea (DCU) byproduct can complicate purification. luxembourg-bio.comDCM, THF
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)DIPEA (Hünig's base)Fast reaction rates, low epimerization, high yields. researchgate.netHigher cost.DMF, NMP

Acylation Reactions with Methoxyacetyl Chloride/Anhydride Derivatives

An alternative and highly effective method for forming the amide bond is the acylation of 1-(p-tolyl)propan-1-amine with a reactive derivative of methoxyacetic acid, such as methoxyacetyl chloride or methoxyacetic anhydride. fishersci.co.uk This approach, often referred to as the Schotten-Baumann reaction, is typically performed in an aprotic solvent in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine. fishersci.co.uk

The base serves to neutralize the acidic byproduct (HCl or methoxyacetic acid) generated during the reaction, driving the equilibrium towards product formation. This method is direct, often rapid, and avoids the need for specialized coupling reagents. The acyl chloride is highly electrophilic, readily reacting with the primary amine to form the desired acetamide.

Introduction of the Methoxy (B1213986) Group

The methoxy group (-OCH3) is a key feature of the final compound. In the primary synthetic routes discussed, this group is introduced as part of one of the key precursors, namely methoxyacetic acid or its derivatives.

The synthesis of methoxyacetic acid itself can be accomplished through several established methods. A common industrial-scale process is the Williamson ether synthesis, which involves reacting sodium chloroacetate (B1199739) with sodium methoxide (B1231860). In this reaction, the methoxide ion acts as a nucleophile, displacing the chloride from the chloroacetate to form the ether linkage, resulting in methoxyacetic acid after an acidic workup. This ensures that the methoxy moiety is incorporated early in the synthetic sequence, providing a stable and readily available building block for the subsequent amide formation step.

O-Alkylation Procedures in Acetamide Synthesis

The direct O-alkylation of a 2-hydroxyacetamide (B1193895) precursor represents a primary route to introduce the methoxy group. This method is analogous to the Williamson ether synthesis, a well-established reaction in organic chemistry. mdpi.com In this approach, the hydroxyl group of a suitable N-substituted 2-hydroxyacetamide is deprotonated by a base to form an alkoxide. This nucleophilic alkoxide then undergoes a substitution reaction with a methylating agent, such as methyl iodide or dimethyl sulfate, to form the desired methoxy ether linkage.

The choice of base and solvent is critical to the success of this reaction, influencing both the rate of reaction and the potential for side reactions. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium bicarbonate (CsHCO₃). nih.gov Aprotic solvents like dimethylformamide (DMF), acetonitrile (B52724) (MeCN), or tetrahydrofuran (B95107) (THF) are typically employed to avoid protonation of the intermediate alkoxide. nih.gov The selectivity of O-alkylation over potential N-alkylation is a key consideration, although in the case of secondary amides, N-alkylation is generally less favorable due to steric hindrance and the lower nucleophilicity of the amide nitrogen. nih.gov

For instance, the O-alkylation of salicylamide (B354443) (2-hydroxybenzamide) to produce ethenzamide (2-ethoxybenzamide) demonstrates the feasibility of this approach on a related hydroxy-amide structure. mdpi.com This reaction has been successfully carried out using various haloalkanes in the presence of a base. mdpi.com

Table 1: Illustrative Conditions for O-Alkylation of Hydroxy-Aromatic Amides

SubstrateAlkylating AgentBaseSolventTemperature (°C)Yield (%)
SalicylamideEthyl IodideK₂CO₃/KIDMFReflux60
SalicylamideEthyl IodideTBAB (catalyst)Solvent-free (MW)8092

Data compiled from studies on ethenzamide synthesis, serving as an analogy. mdpi.com

Functional Group Interconversions Leading to Methoxyacetamides

An alternative to direct O-alkylation is the use of functional group interconversion (FGI). organic-chemistry.orgorganic-chemistry.org This strategy involves starting with an acetamide derivative bearing a different functional group at the alpha-position (the carbon adjacent to the carbonyl group), which can then be converted into a methoxy group.

A plausible precursor for this approach would be a 2-halo-N-(1-(p-tolyl)propyl)acetamide, such as the 2-chloro or 2-bromo derivative. The synthesis of such haloacetamides is typically achieved by reacting the parent amine with a haloacetyl halide (e.g., chloroacetyl chloride or bromoacetyl bromide). The halogen atom, being a good leaving group, can then be displaced by a methoxide nucleophile (e.g., from sodium methoxide). This nucleophilic substitution reaction, typically proceeding via an Sₙ2 mechanism, would yield the target 2-methoxyacetamide.

The efficiency of this substitution is dependent on factors such as the nature of the halogen (I > Br > Cl), the solvent, and the temperature. Polar aprotic solvents are generally preferred to solvate the cation of the methoxide salt while not interfering with the nucleophilicity of the methoxide anion.

Synthesis of the N-(1-(p-tolyl)propyl) Amine Precursor

The amine portion of the target molecule, 1-(p-tolyl)propylamine, is a chiral primary amine. Its synthesis is a critical step and can be accomplished through various methods, with reductive amination being a prominent pathway.

Reductive Amination Pathways for Aryl-Substituted Alkylamines (e.g., Leuckart Reaction-type approaches for related structures)

Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds. organic-chemistry.org It typically involves the reaction of a ketone or aldehyde with an amine source in the presence of a reducing agent. For the synthesis of a primary amine like 1-(p-tolyl)propylamine, the carbonyl precursor is 4'-methylpropiophenone (B145568), and the nitrogen source is ammonia (B1221849) or a compound that can generate ammonia in situ.

The Leuckart reaction is a classic example of reductive amination that utilizes ammonium (B1175870) formate (B1220265) or formamide (B127407) as both the nitrogen source and the reducing agent. wikipedia.org The reaction proceeds by the initial formation of an imine from the ketone and ammonia, which is then reduced by formic acid (generated from the decomposition of ammonium formate). wikipedia.orgmdpi.com This method is advantageous due to the use of inexpensive and readily available reagents. However, it often requires high reaction temperatures (typically 120-185 °C) and can lead to the formation of N-formyl derivatives as intermediates, which require a subsequent hydrolysis step to yield the free amine. mdpi.commdma.ch

Recent advancements have led to catalytic versions of the Leuckart-Wallach reaction, which can proceed under milder conditions. For instance, Cp*Rh(III) complexes have been shown to catalyze the reductive amination of ketones with ammonium formate at temperatures as low as 50-70 °C, providing high yields of the corresponding primary amines. mdma.ch Another approach involves palladium-catalyzed reduction of ketones with ammonium formate in aqueous methanol (B129727) at room temperature. mdma.ch

Table 2: Conditions for Reductive Amination of Acetophenone (B1666503) (a structural analog of 4'-Methylpropiophenone)

MethodNitrogen SourceReducing Agent/CatalystSolventTemperature (°C)Yield (%)
Optimized LeuckartFormamideNoneNeat20589 (GLC Yield)
Catalytic Leuckart-TypeAmmonium Formate[RhCp*Cl₂]₂Methanol7085 (Isolated)
Catalytic Transfer HydrogenationAmmonium Formate10% Pd/CMethanol/WaterRoom TempHigh

Data compiled from studies on acetophenone and other ketones. mdma.chmdma.chactachemscand.org

Stereocontrolled Synthesis of 1-(p-tolyl)propylamine

Since the target molecule contains a stereocenter at the benzylic carbon of the propyl chain, controlling the stereochemistry during the synthesis of the 1-(p-tolyl)propylamine precursor is of significant interest. This can be achieved through asymmetric synthesis.

One common strategy involves the stereoselective reduction of a prochiral imine or a related C=N bond-containing intermediate. The imine, formed from 4'-methylpropiophenone and ammonia or a suitable nitrogen source, can be reduced using a chiral reducing agent or a combination of an achiral reducing agent and a chiral catalyst. For example, the reduction of imines with trichlorosilane (B8805176) can be catalyzed by chiral Lewis bases, such as cinchona alkaloid-derived picolinamides, to yield enantioenriched amines. nih.gov

Another powerful approach employs chiral auxiliaries. For instance, a chiral sulfinamide (Ellman's auxiliary) can be condensed with 4'-methylpropiophenone to form a chiral N-sulfinylimine. Subsequent reduction of the C=N bond is highly diastereoselective, directed by the chiral auxiliary. The auxiliary can then be cleaved under acidic conditions to afford the enantiomerically enriched primary amine. nih.gov This method has proven effective for the synthesis of a wide range of chiral amines, including benzylic amines. nih.gov

Advanced Synthetic Approaches and Reaction Condition Optimization

Modern synthetic chemistry often seeks to improve efficiency by minimizing the number of steps and maximizing atom economy. Advanced strategies like multi-component reactions are at the forefront of these efforts.

Multi-component Reactions in the Construction of Related Acetamide Frameworks

Multi-component reactions (MCRs) are processes in which three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants. nih.gov MCRs are highly valued for their efficiency, convergence, and ability to rapidly generate molecular complexity.

While a direct MCR for this compound is not prominently described, related acetamide frameworks can be constructed using MCRs. The Ugi four-component reaction, for example, combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. nih.gov By carefully selecting the components, structures bearing a resemblance to the target molecule can be assembled. For instance, reacting 4'-methylpropiophenone, ammonia, methoxyacetic acid, and a suitable isocyanide could, in principle, lead to a related α-methoxy-substituted amide framework.

The Strecker synthesis is another classic three-component reaction that combines a ketone, an amine (or ammonia), and a cyanide source to produce an α-aminonitrile. nih.gov While this leads to an amino group at the alpha position rather than a methoxy group, it exemplifies the power of MCRs in constructing complex nitrogen-containing molecules from simple precursors. Hydrolysis of the resulting nitrile would yield an α-amino acid.

More contemporary MCRs, often catalyzed by transition metals, continue to expand the scope of accessible molecular architectures. For instance, copper-catalyzed three-component reactions of alkynes, amines, and 1,4,2-dioxazol-5-ones have been developed for the synthesis of N-acyl amidines, showcasing novel ways to construct acylated amine structures in a single step. acs.org

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner product profiles compared to conventional heating methods. researchgate.netnih.gov The application of microwave irradiation to the synthesis of this compound can proceed via the direct amidation of methoxyacetic acid with 1-(p-tolyl)propan-1-amine.

In a typical microwave-assisted protocol, the carboxylic acid and amine are mixed, potentially with a catalyst, in a suitable solvent within a sealed microwave vessel. The direct coupling of reactants under microwave irradiation rapidly increases the internal temperature and pressure, significantly enhancing the reaction rate. acs.orgnih.gov

Key Advantages of Microwave-Assisted Synthesis:

Rapid Reaction Times: Reactions that might take hours under conventional heating can often be completed in minutes. researchgate.net

Improved Yields: The high temperatures and pressures achieved can drive reactions to completion, improving product yields.

Reduced Byproducts: Shorter reaction times can minimize the formation of degradation products.

Energy Efficiency: Microwave heating is more targeted and efficient than conventional heating methods. researchgate.net

The direct amidation can be performed solvent-free or in the presence of a high-boiling point, microwave-absorbing solvent. A potential catalytic system could involve ceric ammonium nitrate (B79036) (CAN), which has been shown to be effective in minute quantities for direct amide synthesis under microwave conditions. nih.govnih.govresearchgate.net

Table 1: Representative Conditions for Microwave-Assisted Synthesis of this compound

ParameterCondition
Reactants Methoxyacetic acid, 1-(p-tolyl)propan-1-amine
Catalyst Ceric Ammonium Nitrate (catalytic amount)
Solvent Solvent-free or high-boiling polar solvent
Temperature 120-180 °C
Microwave Power 100-300 W
Reaction Time 5-20 minutes
Pressure Up to 20 bar

This table presents plausible, generalized conditions based on literature for similar microwave-assisted amide syntheses and is for illustrative purposes.

Catalyst-Free Methodologies in Amide Synthesis

While catalytic methods are highly effective, the development of catalyst-free synthetic routes is a significant goal in green chemistry, as it eliminates the need for potentially toxic and expensive catalysts and simplifies product purification. For the synthesis of this compound, a catalyst-free approach could involve the thermal condensation of methoxyacetic acid and 1-(p-tolyl)propan-1-amine.

This direct thermal amidation typically requires elevated temperatures (often >160 °C) to drive the dehydration reaction and overcome the formation of the unreactive ammonium carboxylate salt. mdpi.com While generally less efficient than catalyzed reactions, this method offers simplicity and avoids catalyst-related costs and contamination.

Another catalyst-free strategy involves the reaction of an activated carboxylic acid derivative, such as a methoxyacetyl chloride, with 1-(p-tolyl)propan-1-amine. hud.ac.uk This is a highly reliable and widely used method for amide bond formation. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

Table 2: Comparison of Potential Catalyst-Free Synthetic Routes

MethodStarting MaterialsConditionsAdvantagesDisadvantages
Thermal Condensation Methoxyacetic acid, 1-(p-tolyl)propan-1-amineHigh temperature (>160 °C), removal of waterAtom economical, no catalyst requiredHigh energy input, potential for side reactions
Acyl Chloride Method Methoxyacetyl chloride, 1-(p-tolyl)propan-1-amineAnhydrous solvent, base (e.g., triethylamine)High yield, reliableRequires preparation of acyl chloride, generates salt byproduct

This table outlines generalized catalyst-free methodologies applicable to the target compound, based on established principles of amide synthesis.

Recent advancements have also explored the direct synthesis of amides from aldehydes and amines under mild, catalyst-free conditions, which could represent a future avenue for the synthesis of related compounds. rsc.orgsemanticscholar.orgresearchgate.net

Process Intensification and Scalability Considerations in Organic Synthesis

Process intensification aims to develop smaller, safer, and more energy-efficient chemical processes. researchgate.netcetjournal.it For the synthesis of this compound, particularly on an industrial scale, shifting from traditional batch reactors to continuous flow systems offers significant advantages.

Continuous flow reactors, including microreactors and tubular reactors, provide superior heat and mass transfer, allowing for better control over reaction parameters and improved safety, especially for highly exothermic reactions. nih.gov This technology enables the use of higher temperatures and pressures in a controlled manner, which can significantly accelerate reaction rates. cetjournal.itnih.gov The direct amidation of methoxyacetic acid and 1-(p-tolyl)propan-1-amine could be efficiently performed in a heated, pressurized flow system. mdpi.com

Scalability of Microwave-Assisted Synthesis: The scalability of microwave-assisted reactions has been a subject of investigation. While scaling up from laboratory-scale single-mode microwave reactors to larger multimode batch reactors is feasible, challenges remain. acs.orgnih.govresearcher.life One of the primary limitations is the penetration depth of microwaves, which can lead to uneven heating in larger volumes. nih.gov To overcome this, the combination of microwave heating with continuous flow technology presents a promising solution for the large-scale production of amides. nih.gov This approach allows for uniform microwave irradiation of a small reaction volume at any given time, ensuring consistent reaction conditions and product quality as the scale increases.

Key Considerations for Process Intensification and Scalability:

Reaction Kinetics: A thorough understanding of the reaction kinetics is crucial for designing an efficient continuous process.

Heat Management: Efficient heat exchange is critical, especially for exothermic amidation reactions.

Downstream Processing: Continuous synthesis should ideally be integrated with continuous purification techniques to maximize efficiency.

By implementing principles of process intensification, the synthesis of this compound can be made more sustainable, cost-effective, and safer.

Stereochemical Aspects in the Synthesis and Analysis of 2 Methoxy N 1 P Tolyl Propyl Acetamide

Identification and Significance of the Chiral Center at the Propyl Moiety

The structure of 2-Methoxy-N-(1-(p-tolyl)propyl)acetamide features a single stereocenter. This chiral center is located at the carbon atom of the propyl group that is covalently bonded to both the nitrogen atom of the amide and the p-tolyl aromatic ring. This tetrahedral carbon is attached to four different substituents: a hydrogen atom, an ethyl group, a p-tolyl group, and the 2-methoxyacetamido group [-NHC(O)CH₂OCH₃].

The presence of this single chiral center means that the molecule is not superimposable on its mirror image, giving rise to a pair of enantiomers: (R)-2-Methoxy-N-(1-(p-tolyl)propyl)acetamide and (S)-2-Methoxy-N-(1-(p-tolyl)propyl)acetamide.

Significance of Chirality: The significance of chirality is well-established, particularly in drug design and development. nih.govnih.gov Biological systems, such as enzymes and receptors, are inherently chiral, being composed of L-amino acids and D-sugars. Consequently, they often interact differently with the two enantiomers of a chiral molecule. mdpi.com One enantiomer (the eutomer) may exhibit the desired therapeutic activity, while the other (the distomer) could be less active, inactive, or even responsible for undesirable or toxic effects. nih.govmdpi.com The infamous case of thalidomide (B1683933) serves as a stark reminder of this principle, where one enantiomer was sedative and the other was teratogenic. researchfloor.org

Therefore, the ability to synthesize and analyze single enantiomers of this compound is of paramount importance for any potential application in medicine or materials science. Regulatory bodies like the U.S. Food and Drug Administration (FDA) have established guidelines that emphasize the need to characterize the absolute stereochemistry of chiral compounds early in the drug development process. nih.govnih.gov This necessitates the development of robust enantioselective synthetic routes.

Enantioselective Synthetic Strategies

The primary challenge in synthesizing a single enantiomer of this compound lies in the stereocontrolled formation of its core chiral amine precursor, 1-(p-tolyl)propan-1-amine. Once this chiral amine is obtained in high enantiomeric purity, a standard acylation reaction with a 2-methoxyacetylating agent can yield the final amide product without disturbing the stereocenter. Several advanced asymmetric synthesis strategies can be employed for this purpose.

Asymmetric catalysis is a powerful tool for generating chiral molecules with high efficiency. For the synthesis of the chiral amine precursor, the asymmetric transfer hydrogenation of imines is a particularly effective method. rsc.org This typically involves the reduction of a prochiral imine, derived from p-tolyl ethyl ketone, using a transition metal catalyst complexed with a chiral ligand.

The general approach involves:

Imine Formation: Condensation of p-tolyl ethyl ketone with an ammonia (B1221849) source to form the corresponding prochiral N-H or N-sulfonyl imine.

Asymmetric Hydrogenation: The imine is then hydrogenated using a catalyst, often based on iridium, rhodium, or ruthenium, in the presence of a chiral phosphine (B1218219) ligand (e.g., BINAP derivatives) or a phosphoramidite (B1245037) ligand. The chiral ligand creates a chiral environment around the metal center, directing the hydride transfer to one face of the imine C=N double bond, leading to the preferential formation of one enantiomer of the amine. nih.gov

The use of a chiral auxiliary is a classic and reliable method for inducing stereoselectivity. nih.gov In this strategy, a prochiral substrate is covalently bonded to an enantiopure molecule (the auxiliary), which then directs the stereochemical outcome of a subsequent reaction. After the desired chiral center is created, the auxiliary is cleaved.

For the synthesis of 1-(p-tolyl)propan-1-amine, the most widely used method involves tert-butanesulfinamide (Ellman's auxiliary). harvard.eduwikipedia.org The synthesis proceeds as follows:

Condensation: The chiral (R)- or (S)-tert-butanesulfinamide is condensed with p-tolyl ethyl ketone, typically using a mild Lewis acid like Ti(OEt)₄, to form an N-sulfinylimine.

Diastereoselective Reduction: The C=N bond of the sulfinylimine is then reduced. The bulky tert-butylsulfinyl group effectively shields one face of the imine, forcing the reducing agent (e.g., NaBH₄) to attack from the opposite, less hindered face. This results in a highly diastereoselective formation of the corresponding sulfinamide.

Auxiliary Cleavage: The sulfinyl group is easily removed by treatment with a strong acid (e.g., HCl in an alcohol solvent), yielding the desired enantiomerically pure primary amine salt.

This method is highly valued for its predictability, scalability, and the high diastereoselectivities generally achieved. harvard.edu

Dynamic kinetic resolution (DKR) is an elegant strategy that overcomes the 50% theoretical yield limit of standard kinetic resolution. acs.org It combines the selective reaction of one enantiomer from a racemic mixture with the simultaneous in-situ racemization of the unreactive enantiomer, allowing for the potential conversion of the entire racemic starting material into a single enantiomer of the product. researchgate.netorganic-chemistry.org

A chemoenzymatic DKR process could be applied to the racemic 1-(p-tolyl)propan-1-amine:

Enzymatic Resolution: A lipase (B570770), such as Candida antarctica lipase B (CALB), is used to selectively acylate one enantiomer (e.g., the R-enantiomer) of the amine with an acyl donor like ethyl 2-methoxyacetate.

In-situ Racemization: Concurrently, a transition metal catalyst, often a palladium or ruthenium complex (such as Shvo's catalyst), facilitates the racemization of the remaining (S)-amine. acs.orgorganic-chemistry.org This racemization typically proceeds through a reversible dehydrogenation/hydrogenation sequence, converting the unreactive (S)-amine into the reactive (R)-amine via a prochiral imine intermediate.

This cycle continues until, theoretically, all of the starting racemic amine is converted into the (R)-2-Methoxy-N-(1-(p-tolyl)propyl)acetamide. researchgate.netnih.gov

Biocatalysis, the use of enzymes to perform chemical transformations, offers significant advantages in terms of selectivity, mild reaction conditions, and environmental sustainability. diva-portal.org Amine transaminases (ATAs or ω-TAs) are particularly well-suited for the asymmetric synthesis of chiral amines from ketones. nih.govmdpi.com

The process involves the conversion of p-tolyl ethyl ketone into 1-(p-tolyl)propan-1-amine using a transaminase enzyme.

Reaction: The enzyme transfers an amino group from a donor molecule (commonly isopropylamine (B41738) or L-alanine) to the ketone substrate. researchgate.net The reaction requires pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor. diva-portal.orgmdpi.com

Selectivity: Transaminases are available in both (R)- and (S)-selective forms, allowing for the direct synthesis of either enantiomer of the target amine with typically excellent enantiomeric excess (>99% ee). nih.gov

Process Optimization: The reaction equilibrium can be unfavorable, but this is often overcome by using a large excess of the amine donor or by removing the ketone byproduct (e.g., acetone (B3395972) from isopropylamine). nih.govmdpi.com

Other biocatalytic options include imine reductases (IREDs) and amine dehydrogenases (AmDHs), which can reduce imines or reductively aminate ketones, respectively, using a nicotinamide (B372718) cofactor (NADH or NADPH). researchgate.net

Diastereoselective Synthetic Pathways

Diastereoselective synthesis becomes relevant when a molecule contains more than one stereocenter. While this compound itself has only one chiral center, diastereoselective principles can be applied to its synthesis in two main ways:

Resolution via Diastereomer Formation: One of the oldest methods for separating enantiomers is to react a racemic mixture with a single enantiomer of a chiral resolving agent. In this context, racemic 1-(p-tolyl)propan-1-amine could be reacted with an enantiopure chiral carboxylic acid, such as (R)-mandelic acid or tartaric acid derivatives. This reaction forms a mixture of two diastereomeric ammonium (B1175870) salts: [(R)-amine:(R)-acid] and [(S)-amine:(R)-acid]. Diastereomers have different physical properties (e.g., solubility, melting point) and can often be separated by physical methods like fractional crystallization. Once separated, the pure diastereomeric salt can be treated with a base to liberate the enantiomerically pure amine.

Substrate-Controlled Diastereoselection: This approach would involve a precursor that already contains a stereocenter, which then directs the formation of the new stereocenter at the propyl moiety. For example, if a chiral acylating agent, (R)-2-methoxyphenylacetic acid, were used to acylate a prochiral enamine derived from p-tolyl ethyl ketone, the existing stereocenter in the acylating agent could potentially influence the protonation of the resulting enolate intermediate, leading to a diastereomeric excess of one product over the other. However, such an approach is less direct and generally less effective than the enantioselective methods described in section 3.2.

The most practical application of diastereoselectivity remains the classical resolution of the racemic amine precursor through the formation and separation of diastereomeric salts.

Table of Compounds

Substrate-Controlled Diastereoselection

Substrate-controlled diastereoselection refers to a synthetic strategy where the stereochemical outcome of a reaction is dictated by a pre-existing chiral center within the substrate molecule. In the synthesis of this compound, this principle would be applied if the starting amine, 1-(p-tolyl)propylamine, is used in an enantiomerically pure form (either R or S).

The reaction is the N-acylation of this chiral amine with a derivative of methoxyacetic acid, such as methoxyacetyl chloride or methoxyacetic anhydride. In this specific synthesis, the acylating agent (methoxyacetyl group) is achiral. Therefore, the reaction between an enantiomerically pure amine and the achiral acylating agent does not create a new stereocenter. The product, this compound, will retain the stereochemistry of the starting amine, resulting in a single enantiomer.

However, if the acylating agent itself were chiral (e.g., using (R)- or (S)-2-methoxyphenylacetic acid), the reaction with a single enantiomer of 1-(p-tolyl)propylamine would produce a single diastereomer. When a racemic amine is used with a chiral acylating agent, a mixture of two diastereomers would be formed. The inherent chirality of the amine substrate would influence the transition state energy of the reaction, potentially leading to one diastereomer being formed in a greater amount than the other, a phenomenon known as kinetic resolution.

Reagent-Controlled Diastereoselection

Reagent-controlled diastereoselection occurs when a chiral reagent or catalyst directs the stereochemical outcome of a reaction, regardless of or in concert with any chirality in the substrate. This strategy is fundamental in asymmetric synthesis.

In the context of preparing this compound, this approach is most relevant in a scenario where a racemic mixture of 1-(p-tolyl)propylamine is acylated using a chiral acylating agent. This process, often termed kinetic resolution, results in the formation of two diastereomeric amides at different rates. For example, reacting racemic 1-(p-tolyl)propylamine with a chiral acylating agent, such as an enantiomerically pure acyl chloride derived from a chiral acid, could lead to the preferential formation of one diastereomer over the other.

A catalytic variant could involve the use of a chiral catalyst, such as a chiral acylation catalyst, to selectively acylate one enantiomer of the racemic amine faster than the other. This would result in a mixture of an enantiomerically enriched amide and the unreacted, opposing enantiomer of the amine, which could then be separated.

Chiral Resolution Techniques for Enantiomer Separation

When this compound is synthesized from racemic 1-(p-tolyl)propylamine, the product is a racemic mixture of its (R)- and (S)-enantiomers. To obtain enantiomerically pure compounds, a resolution process is necessary. This can be performed either on the final amide product or, more commonly, on the chiral amine precursor.

Diastereomeric Salt Formation and Crystallization

One of the most established methods for resolving racemic amines is through the formation of diastereomeric salts. wikipedia.org This technique relies on the principle that diastereomers have different physical properties, including solubility. pbworks.com The process involves reacting the racemic base, in this case, 1-(p-tolyl)propylamine, with an enantiomerically pure chiral acid, often referred to as a resolving agent. wikipedia.org

Common chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. wikipedia.org The reaction yields a pair of diastereomeric salts:

(R)-1-(p-tolyl)propylammonium-(R,R)-tartrate

(S)-1-(p-tolyl)propylammonium-(R,R)-tartrate

These salts, being diastereomers, will exhibit different solubilities in a given solvent. Through careful selection of the solvent and crystallization conditions, one diastereomer can be induced to crystallize preferentially while the other remains in the solution. researchgate.net The crystallized salt can then be isolated by filtration. Finally, treatment of the purified diastereomeric salt with a base regenerates the enantiomerically pure amine, which can then be used to synthesize the desired enantiomer of this compound.

Table 1: Hypothetical Solubility Data for Diastereomeric Salts of 1-(p-tolyl)propylamine

Diastereomeric Salt Resolving Agent Solvent Solubility ( g/100 mL) at 20°C
(R)-Amine • (R,R)-Tartrate (+)-Tartaric Acid Methanol (B129727) 2.5

This table is illustrative and provides hypothetical data to demonstrate the principle of differential solubility.

Chromatographic Enantioseparation (e.g., Chiral High-Performance Liquid Chromatography (HPLC))

Chromatographic methods, particularly chiral High-Performance Liquid Chromatography (HPLC), are powerful tools for the separation of enantiomers. nih.gov This technique can be applied directly to the racemic this compound or its precursor amine. The separation is achieved by using a chiral stationary phase (CSP). eijppr.com

The CSP creates a chiral environment where the two enantiomers form transient, diastereomeric complexes with differing stabilities. sigmaaldrich.com This difference in interaction strength leads to different retention times on the column, allowing for their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for resolving a broad range of chiral compounds, including N-acylated amines. eijppr.com

The selection of the mobile phase (a mixture of solvents like hexane (B92381) and an alcohol modifier) is crucial for optimizing the separation. mdpi.com By adjusting the solvent composition, the resolution between the enantiomeric peaks can be maximized. Chiral HPLC is used for both analytical purposes (determining purity) and preparative applications (isolating pure enantiomers). mdpi.com

Table 2: Illustrative Chiral HPLC Method for Separation of this compound Enantiomers

Parameter Condition
Column Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Retention Time (S)-enantiomer 8.5 min

This table represents a typical, hypothetical method for analytical separation.

Determination of Enantiomeric and Diastereomeric Excess

After a chiral synthesis or resolution, it is essential to quantify the stereochemical purity of the product. This is expressed as enantiomeric excess (ee) or diastereomeric excess (de). Enantiomeric excess is a measure of the purity of a single enantiomer in a mixture and is calculated as:

ee (%) = |([R] - [S]) / ([R] + [S])| x 100

Where [R] and [S] are the concentrations or amounts of the R and S enantiomers, respectively. heraldopenaccess.us

Chiral HPLC and Gas Chromatography (GC) Methodologies

Both chiral HPLC and chiral Gas Chromatography (GC) are primary analytical techniques for determining the enantiomeric excess of this compound. uma.esgcms.cz

Chiral HPLC: As described in the separation section, an analytical chiral HPLC method can resolve the enantiomers into two distinct peaks. The area under each peak is proportional to the amount of that enantiomer present in the sample. By integrating the peak areas, the enantiomeric excess can be calculated accurately. heraldopenaccess.us Modern chromatography software automates this calculation.

Chiral GC: Gas chromatography on a chiral stationary phase is another highly effective method, particularly for volatile and thermally stable compounds. chromatographyonline.com For amides like this compound, direct analysis is often possible. Alternatively, the amide can be hydrolyzed back to the 1-(p-tolyl)propylamine precursor, which can be derivatized to increase its volatility and improve chromatographic performance. Common derivatizing agents include trifluoroacetic anhydride. The separation mechanism on a chiral GC column, often based on derivatized cyclodextrins, is analogous to HPLC, relying on the formation of transient diastereomeric interactions. gcms.cz The peak areas from the GC chromatogram are then used to calculate the enantiomeric excess.

Table 3: Example Calculation of Enantiomeric Excess from Chiral HPLC Data

Enantiomer Retention Time (min) Peak Area
(S)-enantiomer 8.5 1,950,000
(R)-enantiomer 10.2 50,000
Total Area 2,000,000

| Calculation | ee (%) = |(1,950,000 - 50,000) / (1,950,000 + 50,000)| x 100 | 95% |

This table provides a sample calculation based on hypothetical chromatographic data.

Chiral NMR Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for the stereochemical analysis of chiral molecules like this compound. In an achiral solvent, the NMR spectra of a pair of enantiomers are identical. However, by introducing a chiral environment, it is possible to induce diastereomeric interactions that lead to the differentiation of NMR signals for the respective enantiomers. This technique, known as chiral NMR spectroscopy, is instrumental for determining enantiomeric purity and can also aid in the assignment of absolute configuration.

The primary methods in chiral NMR spectroscopy involve the use of chiral auxiliary agents that interact with the enantiomers of the analyte to form transient diastereomeric complexes. These diastereomeric complexes have different magnetic environments, resulting in non-equivalent chemical shifts (Δδ) for corresponding protons or other NMR-active nuclei of the two enantiomers. The most common chiral auxiliaries are chiral solvating agents (CSAs) and chiral derivatizing agents (CDAs).

For a molecule such as this compound, which possesses an amide functional group and a stereogenic center at the carbon adjacent to the nitrogen, chiral solvating agents are particularly useful. The amide group can participate in hydrogen bonding, while the aromatic p-tolyl ring can engage in π-π stacking interactions with the CSA. These non-covalent interactions are crucial for effective chiral recognition.

Chiral solvating agents are enantiomerically pure compounds that are added directly to the NMR tube containing the racemic or scalemic analyte. The formation of diastereomeric solvates is a rapid and reversible equilibrium process. The observed chemical shifts are a weighted average of the free and complexed species. Since the stability of the diastereomeric complexes differs, the weighted-average chemical shifts for the protons of the two enantiomers will be different, leading to signal splitting in the NMR spectrum.

A variety of CSAs have been developed for the enantiodiscrimination of amides. These often possess functionalities capable of hydrogen bonding and aromatic rings to facilitate multiple points of interaction with the analyte. For instance, chiral bisthiourea derivatives and modified Kagan's amides have demonstrated effectiveness in resolving the NMR signals of chiral amides. The choice of solvent is also critical, as it can influence the strength of the interactions between the CSA and the analyte.

The magnitude of the chemical shift non-equivalence (ΔΔδ), defined as the difference in the chemical shifts of a specific proton in the two enantiomers (ΔΔδ = |δR - δS|), is a measure of the chiral recognition efficiency. A larger ΔΔδ value allows for more accurate determination of the enantiomeric excess (ee) by integration of the separated signals.

Detailed Research Findings

While specific studies on the chiral NMR analysis of this compound are not extensively documented in the public domain, research on analogous N-aryl amides provides a strong basis for the application of these techniques. For example, studies on amides with similar structural features have shown that protons close to the stereogenic center and those involved in the binding interactions with the CSA exhibit the most significant chemical shift differences.

In the case of this compound, the methine proton (CH-N), the methyl protons of the propyl group, and the aromatic protons of the p-tolyl group would be the primary signals to monitor for enantiomeric discrimination. The addition of a suitable CSA would be expected to induce separate signals for these protons for the (R)- and (S)-enantiomers.

The following interactive data table illustrates hypothetical ¹H NMR data for the enantiomeric resolution of this compound in the presence of a generic chiral solvating agent, based on findings for structurally related amides.

Interactive Data Table: Hypothetical ¹H NMR Chiral Resolution Data

Select a proton to view its chemical shift data for the (R) and (S) enantiomers in the presence of a Chiral Solvating Agent (CSA).

The enantiomeric excess (% ee) can be calculated from the integrated areas of the resolved signals for a particular proton using the formula:

% ee = [ |Area(R) - Area(S)| / (Area(R) + Area(S)) ] x 100

Reaction Mechanisms and Pathways Involving 2 Methoxy N 1 P Tolyl Propyl Acetamide

Mechanistic Investigations of Amide Bond Formation Reactions

The formation of the amide bond in 2-Methoxy-N-(1-(p-tolyl)propyl)acetamide is a cornerstone of its synthesis. This transformation typically involves the coupling of a carboxylic acid derivative (methoxyacetic acid or its activated form) and 1-(p-tolyl)propan-1-amine. The direct condensation of a carboxylic acid and an amine is generally thermodynamically unfavorable and requires high temperatures, often leading to side products. researchgate.net Therefore, the reaction is typically facilitated by coupling agents or by activating the carboxylic acid.

One common pathway involves the conversion of methoxyacetic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The mechanism proceeds through a nucleophilic acyl substitution, where the lone pair on the oxygen of the carboxylic acid attacks the sulfur or carbonyl carbon of the activating agent, respectively. A subsequent departure of a leaving group generates a highly electrophilic acyl chloride. The amine, 1-(p-tolyl)propan-1-amine, then acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride. The reaction concludes with the elimination of a chloride ion and deprotonation of the nitrogen, yielding the final amide product.

Alternatively, carbodiimide-mediated coupling reactions, such as those using dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are frequently employed. In this mechanism, the carboxylic acid adds to the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the amide bond and a urea (B33335) byproduct. To improve efficiency and minimize side reactions like racemization (if chiral centers are present), additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxysuccinimide (NHS) can be used. These additives react with the O-acylisourea to form an activated ester, which is more stable and less prone to side reactions, and subsequently reacts with the amine.

Recent advancements in amide bond formation also include solvent-free methods using methoxysilanes as coupling agents, which offer a more environmentally friendly approach. researchgate.netrsc.org

Elucidation of Reaction Pathways for Functional Group Transformations

The functional groups present in this compound provide multiple avenues for further chemical transformations.

The methoxy (B1213986) group (-OCH₃) is a relatively stable ether linkage. However, under stringent conditions, it can undergo cleavage. The most common method for ether cleavage is treatment with strong acids, particularly hydrohalic acids like hydroiodic acid (HI) or hydrobromic acid (HBr). The mechanism involves the protonation of the ether oxygen, making it a better leaving group (a neutral methanol (B129727) molecule). A subsequent Sₙ2 attack by the halide ion on the methyl group results in the formation of a methyl halide and the corresponding alcohol, N-(1-(p-tolyl)propyl)-2-hydroxyacetamide.

Transalkylation, the transfer of the methyl group to another nucleophile, is also a possibility, though less common for simple methyl ethers. This would require a potent nucleophile and conditions that favor the displacement of the relatively stable alkoxide.

The amide carbonyl group is a key reactive center. The carbonyl oxygen is nucleophilic and can be protonated under acidic conditions, which activates the carbonyl carbon towards nucleophilic attack. Conversely, the carbonyl carbon is electrophilic and can be attacked by strong nucleophiles.

Hydrolysis of the amide bond can occur under both acidic and basic conditions to yield methoxyacetic acid and 1-(p-tolyl)propan-1-amine.

Acid-catalyzed hydrolysis: The carbonyl oxygen is first protonated, increasing the electrophilicity of the carbonyl carbon. A water molecule then attacks the carbonyl carbon, and after a series of proton transfers, the amine is eliminated as a leaving group (as an ammonium (B1175870) ion).

Base-catalyzed hydrolysis: A hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The subsequent elimination of the amide anion is a poor leaving group, so this process is generally less facile than acid-catalyzed hydrolysis and often requires heat.

The alpha-carbon (the carbon adjacent to the carbonyl group) possesses some acidity due to the electron-withdrawing effect of the carbonyl group. However, amides are significantly less acidic than esters or ketones. Strong bases, such as organolithium reagents or lithium diisopropylamide (LDA), would be required to deprotonate this position, forming an enolate. This enolate could then participate in reactions with various electrophiles, allowing for the introduction of new substituents at the alpha-position.

The p-tolyl group, an aromatic ring with a methyl substituent, is susceptible to electrophilic aromatic substitution reactions. The tolyl group is activated towards electrophilic attack due to the electron-donating nature of both the alkyl group and the nitrogen of the amide (though the latter's effect is moderated by the carbonyl group). Substituents will preferentially be directed to the ortho and para positions relative to the point of attachment to the propyl chain. However, steric hindrance from the propylacetamide side chain may favor substitution at the positions ortho to the methyl group. Common electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the ring. nih.gov

Halogenation: Treatment with a halogen (e.g., Br₂) and a Lewis acid catalyst (e.g., FeBr₃) can introduce a halogen atom.

Friedel-Crafts Alkylation and Acylation: Reaction with an alkyl halide or acyl halide in the presence of a Lewis acid catalyst can introduce an alkyl or acyl group, respectively.

The methyl group on the aromatic ring can also undergo reactions, primarily free-radical substitution. For instance, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator can lead to bromination of the benzylic position, forming a p-(bromomethyl)phenyl derivative. Oxidation of the methyl group to a carboxylic acid can be achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid.

Analysis of Nucleophilic and Electrophilic Pathways at Various Centers

The molecule presents several sites for both nucleophilic and electrophilic attack, as summarized in the table below.

Molecular CenterPotential ReactivityReagents and Conditions
Amide Carbonyl Carbon ElectrophilicStrong nucleophiles (e.g., organolithiums), acidic or basic hydrolysis.
Amide Carbonyl Oxygen NucleophilicProtonation by strong acids.
Amide Nitrogen Nucleophilic (weakly)Can be alkylated under specific conditions, though generally not reactive due to resonance with the carbonyl.
Alpha-Carbon Nucleophilic (as enolate)Deprotonation with very strong bases (e.g., LDA) followed by reaction with electrophiles.
Methoxy Oxygen NucleophilicProtonation by strong acids (e.g., HI, HBr).
Methoxy Carbon ElectrophilicSₙ2 attack by strong nucleophiles after protonation of the oxygen.
p-Tolyl Aromatic Ring NucleophilicElectrophilic aromatic substitution (nitration, halogenation, Friedel-Crafts reactions).
Benzylic Carbons of p-Tolyl Methyl Group Electrophilic (as radical)Free-radical halogenation (e.g., with NBS).

Stereoselectivity Mechanisms in Chemical Transformations

If the starting material, 1-(p-tolyl)propan-1-amine, is chiral, then this compound will also be chiral, with a stereocenter at the carbon bearing the nitrogen and the p-tolyl group. The stereochemical outcome of reactions involving this compound is therefore an important consideration.

During the amide bond formation, if a chiral amine is used, the reaction with an achiral carboxylic acid derivative will typically proceed with retention of configuration at the stereocenter, as the chiral center is not directly involved in the reaction. However, if the reaction conditions are harsh, there is a risk of racemization.

Reactions at other sites of the molecule would generally not affect the existing stereocenter. However, if a new stereocenter is created, the diastereoselectivity of the reaction would be influenced by the existing chiral center. For example, if the alpha-carbon were to be deprotonated and then reacted with an electrophile, the approach of the electrophile to the planar enolate could be influenced by the stereochemistry of the adjacent propyl-p-tolyl group, potentially leading to a preferential formation of one diastereomer over the other. This is known as substrate-controlled stereoselectivity. The specific outcome would depend on the steric bulk of the substituents and the reaction conditions.

Identification and Mitigation of Competing and Side Reactions Involving this compound

In the synthesis and manipulation of this compound, the potential for competing and side reactions is a critical consideration for ensuring product purity and stability. These unintended chemical transformations can arise from the inherent reactivity of the amide functional group and the surrounding molecular structure under various conditions. Key competing processes include isomerization events that alter the compound's stereochemistry and conformation, as well as elimination and degradation reactions that lead to the formation of impurities. Understanding these pathways is essential for developing robust synthetic protocols and appropriate storage conditions.

Amide Isomerization and Rearrangement Processes

The amide bond in this compound possesses a significant double-bond character due to the delocalization of the nitrogen lone pair with the carbonyl group. This restricts rotation around the C-N bond, leading to the existence of geometric isomers, specifically cis and trans conformers. aip.orgfigshare.com The trans isomer, where the substituents on the amide bond are on opposite sides, is generally more sterically and thermodynamically stable than the cis isomer. aip.org However, the energy barrier for interconversion is finite, and a measurable population of the cis isomer can exist at equilibrium, particularly in solution. nd.edu

The activation energy for this isomerization is typically in the range of 80–100 kJ/mol. aip.org The interconversion process, known as cis-trans isomerization (CTI), can be influenced by factors such as temperature, solvent polarity, and the presence of acid or base catalysts. aip.org While specific experimental data for this compound is not available, the general principles of amide CTI are well-established for structurally related N-substituted amides. figshare.comnd.edu

These isomerization processes are significant as the different geometric arrangements can influence the molecule's biological activity, physical properties, and spectroscopic signatures. Mitigation of unwanted isomerization often involves careful control of thermal conditions and pH during synthesis and purification.

Table 1: General Thermodynamic and Kinetic Parameters for Cis-Trans Isomerization in Secondary Amides.
ParameterTypical Value RangeControlling Factors
Activation Energy (Ea)16-20 kcal/mol (approx. 67-84 kJ/mol)Steric hindrance, solvent, catalysis (acid/base)
Equilibrium Constant (Keq = [trans]/[cis])> 1 (favors trans)Steric bulk of substituents on N and carbonyl C
Rate of IsomerizationSlow at room temperature, increases with heatTemperature, presence of catalysts

Data derived from general findings on secondary amides. aip.orgnd.edu

Elimination and Degradation Pathways

Beyond isomerization, this compound can undergo several degradation reactions, primarily driven by hydrolysis under acidic or basic conditions, or thermal stress. These pathways lead to the cleavage of the amide bond or other susceptible bonds within the molecule.

Hydrolytic Degradation:

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the carbonyl oxygen of the amide can be protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This process ultimately leads to the cleavage of the amide bond, yielding Methoxyacetic acid and 1-(p-tolyl)propan-1-amine.

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion can directly attack the carbonyl carbon. This pathway is generally slower for amides than for esters but can proceed, especially at elevated temperatures. The reaction products are a salt of Methoxyacetic acid and 1-(p-tolyl)propan-1-amine.

Thermal Degradation: At elevated temperatures, amides can undergo elimination reactions. For this compound, a potential thermal degradation pathway could involve the elimination of the methoxyacetyl group, although this typically requires harsh conditions. More complex degradation involving the propyl or tolyl fragments could also occur, leading to a mixture of smaller molecules. mdpi.com

Mitigation strategies for these degradation pathways involve strict pH control, avoidance of strong acids and bases, and limiting exposure to high temperatures during synthesis, purification, and storage. The use of inert atmospheres can also prevent oxidative degradation pathways that may be initiated at the benzylic position of the p-tolyl group.

Table 2: Potential Degradation Pathways for this compound.
ConditionPathwayPotential Major ProductsMitigation Strategy
Aqueous Acid (e.g., HCl, H₂O)Acid-catalyzed hydrolysisMethoxyacetic acid, 1-(p-tolyl)propan-1-amineMaintain neutral pH; use buffered solutions
Aqueous Base (e.g., NaOH, H₂O)Base-catalyzed hydrolysisSodium methoxyacetate, 1-(p-tolyl)propan-1-amineMaintain neutral pH; avoid strong bases
High Temperature (>150°C)Thermal Degradation/EliminationComplex mixture of smaller moleculesAvoid excessive heat; use controlled drying methods

Derivatization Strategies for Structural Modification and Functionalization of 2 Methoxy N 1 P Tolyl Propyl Acetamide

Modifications at the Amide Nitrogen Atom

The secondary amide nitrogen in 2-Methoxy-N-(1-(p-tolyl)propyl)acetamide is a key site for introducing structural diversity. N-alkylation and N-acylation reactions can be employed to modify the substitution pattern, while modern cross-coupling reactions offer a pathway to N-aryl derivatives.

N-alkylation of secondary amides, such as this compound, can be achieved under various conditions, although the reduced nucleophilicity of the amide nitrogen compared to amines necessitates specific activation. mdpi.com One common approach involves the deprotonation of the amide with a strong base to form the corresponding amidate anion, which then acts as a nucleophile in a reaction with an alkyl halide. researchgate.net The choice of base and solvent is crucial to ensure efficient and selective N-alkylation over potential side reactions like O-alkylation. researchgate.net

Alternatively, acid-catalyzed N-alkylation can be successful, particularly with alcohols or alkenes that can form stabilized carbocation intermediates. flvc.org For instance, the reaction with a suitable alcohol in the presence of a strong acid could lead to the formation of a tertiary amide. Another modern approach involves microwave-assisted, solvent-free phase-transfer catalysis, which can accelerate the N-alkylation of amides with alkyl halides, offering a rapid and efficient method. mdpi.com

N-acylation introduces a second acyl group to the nitrogen atom, forming an imide derivative. This transformation can be accomplished using standard acylating agents such as acyl chlorides or anhydrides in the presence of a base. The reaction of the corresponding amidate with an acylating agent would yield the N-acyl derivative. These N-acylated products can exhibit different chemical properties and conformational preferences compared to the parent amide.

A summary of potential reagents for N-alkylation and N-acylation is presented in the table below.

TransformationReagent ClassSpecific ExamplesConditions
N-Alkylation Alkyl HalidesMethyl iodide, Benzyl bromideStrong base (e.g., NaH), polar aprotic solvent (e.g., DMF, THF)
Alcoholst-Butanol, Benzyl alcoholStrong acid catalyst (e.g., H₂SO₄)
AlkenesStyrene, IsobutyleneAcid catalyst
N-Acylation Acyl ChloridesAcetyl chloride, Benzoyl chlorideBase (e.g., Pyridine, Triethylamine)
Acid AnhydridesAcetic anhydride, Succinic anhydrideBase or acid catalyst

This table presents hypothetical reaction conditions based on general principles of amide alkylation and acylation.

The introduction of an aryl or heteroaryl substituent on the amide nitrogen can be effectively achieved through palladium-catalyzed N-arylation, a variant of the Buchwald-Hartwig amination. syr.edu This reaction has been developed for the efficient coupling of acyclic secondary amides with aryl halides and pseudohalides (e.g., triflates and nonaflates). nih.gov The success of this transformation heavily relies on the choice of a suitable palladium catalyst, ancillary phosphine (B1218219) ligand, and base. nih.govacs.org

For the N-arylation of a secondary amide like this compound, a typical catalytic system would involve a palladium precursor, such as Pd₂(dba)₃ or [(allyl)PdCl]₂, and a sterically hindered, electron-rich biaryl phosphine ligand, for instance, XPhos or a specialized ligand like JackiePhos. nih.gov The reaction is generally carried out in an inert solvent, such as toluene (B28343) or dioxane, in the presence of a base like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄). nih.gov These conditions facilitate the formation of a diverse range of N-aryl and N-heteroaryl derivatives.

The general scheme for such a reaction is depicted below:

Scheme 1: General Reaction for Palladium-Catalyzed N-Arylation

R-NH-COR' + Ar-X $\xrightarrow{Pd\ catalyst,\ ligand,\ base}$ R-N(Ar)-COR' + HX

Where R = 1-(p-tolyl)propyl, R' = methoxymethyl, Ar = aryl or heteroaryl, and X = halide or pseudohalide.

ComponentExamples
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃
Ligand Xantphos, XPhos, JackiePhos
Aryl/Heteroaryl Source Aryl bromides, aryl chlorides, aryl triflates
Base Cs₂CO₃, K₃PO₄
Solvent Toluene, Dioxane

This table provides examples of components typically used in Pd-catalyzed N-arylation of secondary amides. nih.gov

Transformations of the Methoxy (B1213986) Group

The methoxy group on the acetamide (B32628) portion of the molecule provides another handle for chemical modification through demethylation followed by the introduction of new functionalities.

The cleavage of the aliphatic methyl ether in this compound to reveal the corresponding N-(1-(p-tolyl)propyl)-2-hydroxyacetamide is a key transformation. While the demethylation of aryl methyl ethers is common, the cleavage of aliphatic ethers requires specific reagents. commonorganicchemistry.com One effective method involves the use of boron trifluoride etherate in the presence of a thiol, which can achieve demethylation of primary and secondary alkyl methyl ethers under relatively mild conditions. rsc.org Another approach utilizes a combination of aluminum chloride and sodium iodide in acetonitrile (B52724), which has been shown to be selective for the demethylation of aliphatic methyl ethers. amanote.com

Alkoxy exchange reactions offer a more direct route to introduce new alkoxy groups without the isolation of the intermediate alcohol. Such transformations can sometimes be achieved under basic or acidic conditions with an excess of a new alcohol, though this is often challenging for simple aliphatic ethers.

Once the hydroxyl group is unmasked via demethylation, it can serve as a nucleophile for the introduction of a wide array of new alkoxy or heteroalkoxy groups. The Williamson ether synthesis is a classic and reliable method for this purpose, involving the deprotonation of the alcohol with a base (e.g., sodium hydride) to form an alkoxide, followed by reaction with an alkyl halide or sulfonate. This two-step process allows for the synthesis of a homologous series of ethers or the introduction of functionalities such as ester, cyano, or other aromatic groups through the appended alkyl chain.

The general sequence is as follows:

Demethylation: this compound → N-(1-(p-tolyl)propyl)-2-hydroxyacetamide

Alkylation: N-(1-(p-tolyl)propyl)-2-hydroxyacetamide + R-X → 2-(R-oxy)-N-(1-(p-tolyl)propyl)acetamide

Alkylating Agent (R-X)Resulting Moiety (R-O-)
Ethyl iodideEthoxy
Propargyl bromidePropargyloxy
Benzyl chlorideBenzyloxy
2-Chloroethanol2-Hydroxyethoxy

This table illustrates the introduction of various alkoxy groups following demethylation.

Functionalization of the p-Tolyl Moiety

The p-tolyl group presents two main sites for functionalization: the aromatic ring itself and the benzylic methyl group.

The aromatic ring can undergo electrophilic aromatic substitution reactions. The existing alkyl substituent is an ortho, para-directing group. Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation would be expected to introduce new substituents at the positions ortho to the propyl-amide side chain. The steric bulk of the side chain may favor substitution at the less hindered para position relative to the methyl group (ortho to the main substituent).

The benzylic methyl group is susceptible to radical substitution and oxidation. wikipedia.org A well-established method for benzylic bromination is the Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) and a radical initiator. wikipedia.org The resulting p-(bromomethyl)phenyl derivative is a versatile intermediate that can be converted into a variety of other functional groups, such as alcohols, aldehydes, nitriles, and ethers, through nucleophilic substitution.

Furthermore, the benzylic methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or to an aldehyde under more controlled conditions. wikipedia.org This opens up a vast array of subsequent derivatization possibilities based on carboxylic acid or aldehyde chemistry.

Reaction TypeReagent(s)Position of FunctionalizationResulting Functional Group
Electrophilic Aromatic Substitution HNO₃/H₂SO₄Aromatic ring (ortho to main substituent)Nitro (-NO₂)
Br₂/FeBr₃Aromatic ring (ortho to main substituent)Bromo (-Br)
Benzylic Halogenation NBS, radical initiatorBenzylic methyl groupBromomethyl (-CH₂Br)
Benzylic Oxidation KMnO₄, heatBenzylic methyl groupCarboxyl (-COOH)
CrO₃-dmpyzBenzylic methyl groupFormyl (-CHO)

This table summarizes potential functionalization strategies for the p-tolyl moiety.

Electrophilic Aromatic Substitution Reactions on the Aromatic Ring

The p-tolyl group in this compound is an electron-rich aromatic ring, making it susceptible to electrophilic aromatic substitution (EAS). The methyl group is an activating, ortho-, para- directing group. Since the para position is already occupied by the propyl-acetamide side chain, electrophilic attack is predicted to occur at the positions ortho to the methyl group.

Common EAS reactions that could be employed include:

Nitration: Introduction of a nitro group (-NO₂) onto the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid. This highly electron-withdrawing group can serve as a handle for further functionalization, such as reduction to an amino group.

Halogenation: The introduction of halogen atoms (e.g., -Cl, -Br) can be accomplished using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) with an appropriate catalyst. Halogens can alter the electronic properties and lipophilicity of the molecule and can be used in cross-coupling reactions to introduce further diversity.

Friedel-Crafts Acylation/Alkylation: These reactions allow for the introduction of acyl or alkyl groups. For instance, acylation with acetyl chloride and a Lewis acid catalyst like aluminum chloride would introduce an acetyl group.

The predicted regioselectivity for these reactions on the p-tolyl ring is at the positions ortho to the methyl group (positions 2 and 6 relative to the propyl side chain).

Table 1: Hypothetical Electrophilic Aromatic Substitution Products

ReagentsPredicted ProductPotential Impact on Properties
HNO₃, H₂SO₄2-Methoxy-N-(1-(2-nitro-4-methylphenyl)propyl)acetamideIncreased polarity, potential for further reduction to an amine.
NBS, CCl₄2-Methoxy-N-(1-(2-bromo-4-methylphenyl)propyl)acetamideIncreased lipophilicity, handle for cross-coupling reactions.
CH₃COCl, AlCl₃2-Methoxy-N-(1-(2-acetyl-4-methylphenyl)propyl)acetamideIntroduction of a ketone functionality for further derivatization.

Side-Chain Functionalization (e.g., Benzylic Oxidation, Halogenation)

The propyl side-chain, specifically the benzylic carbon (the carbon atom attached to the aromatic ring), is another key site for functionalization.

Benzylic Oxidation: The benzylic C-H bonds are relatively weak and can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium-based oxidants. Milder conditions could potentially lead to the formation of a benzylic alcohol, while more vigorous conditions could result in a ketone.

Benzylic Halogenation: Free-radical halogenation, typically using NBS in the presence of a radical initiator like AIBN or light, can selectively introduce a bromine atom at the benzylic position. This benzylic bromide is a versatile intermediate for nucleophilic substitution reactions.

Table 2: Hypothetical Side-Chain Functionalization Products

ReagentsPredicted ProductPotential Impact on Properties
KMnO₄, heat2-Methoxy-N-(1-oxo-1-(p-tolyl)propyl)acetamideIntroduction of a ketone, potential change in biological activity.
NBS, AIBN2-Methoxy-N-(1-bromo-1-(p-tolyl)propyl)acetamideReactive intermediate for nucleophilic substitution.

Stereoselective Derivatization to Access Diverse Chiral Analogs

Assuming the parent compound is a single enantiomer, stereoselective derivatization can be employed to generate a library of chiral analogs. If the starting material is racemic, chiral resolution followed by derivatization would be necessary to access stereochemically pure compounds.

Derivatization of a chiral molecule can lead to the formation of diastereomers if a new stereocenter is introduced. For example, the reduction of a ketone formed via benzylic oxidation could be performed with stereoselective reducing agents to favor the formation of one diastereomeric alcohol over the other.

Strategic Approaches for Chemical Library Synthesis and Structure-Property Relationship Studies

To systematically explore the structure-property relationships of this compound, a chemical library can be synthesized. A common approach is parallel synthesis, where a common intermediate is subjected to a variety of reagents in a spatially separated manner (e.g., in a multi-well plate).

For instance, a key intermediate could be the amine precursor, 1-(p-tolyl)propan-1-amine. This amine could be acylated with a diverse set of carboxylic acids to generate a library of amides. Similarly, if a functional group like a nitro or bromo group is introduced on the aromatic ring, it can serve as a diversification point for a range of subsequent reactions (e.g., reduction and acylation of the resulting amine, or Suzuki and Sonogashira cross-coupling of the bromide).

The resulting library of compounds would then be screened for desired properties (e.g., biological activity, solubility, metabolic stability). The data obtained would be used to build a structure-property relationship model, guiding the design of future analogs with improved characteristics.

Spectroscopic Characterization Methodologies for 2 Methoxy N 1 P Tolyl Propyl Acetamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei. For 2-Methoxy-N-(1-(p-tolyl)propyl)acetamide, both proton (¹H) and carbon-13 (¹³C) NMR, along with advanced two-dimensional techniques, are employed for a comprehensive structural analysis.

Proton NMR (¹H NMR) for Proton Environment and Connectivity Analysis

¹H NMR spectroscopy provides information about the number of different types of protons, their electronic environments, and their proximity to other protons in the molecule. The chemical shifts (δ) in the ¹H NMR spectrum of N-aryl substituted acetamides are influenced by the substituents on both the aromatic ring and the acetamide (B32628) side chain. researchgate.netznaturforsch.com

In a related compound, N-(2-methoxyphenyl)acetamide, the aromatic protons appear in the range of δ 6.85-8.35 ppm, the methoxy (B1213986) protons at δ 3.85 ppm, and the acetyl methyl protons at δ 2.18 ppm. chemicalbook.com For N-aryl acetamides in general, the introduction of a methyl group to the benzene (B151609) ring tends to lower the chemical shifts of the aromatic protons. researchgate.netznaturforsch.com The N-H proton of secondary amides typically appears as a broad singlet. libretexts.org

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

Proton Group Predicted Chemical Shift (δ, ppm) Splitting Pattern
Aromatic protons (tolyl group)7.0 - 7.3Multiplet
N-H proton7.5 - 8.5Broad singlet
CH (propyl group)4.0 - 5.0Multiplet
OCH₃ (methoxy group)3.2 - 3.4Singlet
CH₂ (propyl group)1.5 - 2.0Multiplet
CH₃ (tolyl group)2.3 - 2.4Singlet
CH₃ (propyl group)0.8 - 1.2Triplet
CH₃ (acetyl group)2.0 - 2.2Singlet

Note: These are predicted ranges and actual values may vary based on solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The chemical shifts of the carbon atoms are sensitive to their local electronic environment. In N-aryl substituted acetamides, the chemical shifts of the aromatic carbons are influenced by the substituents on the ring. researchgate.netznaturforsch.com The carbonyl carbon of the amide group is particularly characteristic, typically appearing in the downfield region of the spectrum. For instance, in N-aryl-N-(3-indolmethyl) acetamides, the carbonyl signal appears around 168 ppm. redalyc.org

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon Group Predicted Chemical Shift (δ, ppm)
C=O (amide carbonyl)168 - 172
Aromatic carbons (tolyl group)125 - 140
CH (propyl group)50 - 60
OCH₃ (methoxy group)55 - 60
CH₂ (propyl group)30 - 40
CH₃ (tolyl group)20 - 25
CH₃ (propyl group)10 - 15
CH₃ (acetyl group)20 - 25

Note: These are predicted ranges and actual values may vary based on solvent and experimental conditions.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques provide further insight into the molecular structure by showing correlations between different nuclei.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would be used to confirm the connectivity within the propyl and p-tolyl groups of this compound.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates proton signals with the carbon signals of the atoms to which they are directly attached. youtube.com This is invaluable for assigning the carbon signals in the ¹³C NMR spectrum based on the more easily assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are two or three bonds away. youtube.com This technique is crucial for establishing the connectivity between different fragments of the molecule, for example, connecting the propyl group to the amide nitrogen and the tolyl group to the propyl chain.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is particularly useful for determining the stereochemistry and conformation of the molecule.

The presence of a hindered cis(E)-trans(Z) rotational equilibrium around the amide C-N bond can be observed in the NMR spectra of some amides, leading to a doubling of some signals. scielo.br

Application of NMR for Stereochemical Assignments

For chiral molecules like this compound, which has a stereocenter at the benzylic carbon of the propyl group, NMR spectroscopy can be used to determine the relative and absolute stereochemistry. The use of chiral solvating agents or chiral derivatizing agents can lead to the separation of NMR signals for the different enantiomers, allowing for their differentiation and quantification. NOESY experiments can also provide information about the preferred conformation and the spatial relationship between different parts of the molecule, which can be indicative of a particular stereoisomer. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies, corresponding to the vibrations of specific bonds.

For this compound, a secondary amide, the IR spectrum would be expected to show a characteristic N-H stretching vibration. spectroscopyonline.com In the solid state, this band is typically found in the region of 3330-3060 cm⁻¹ due to hydrogen bonding. spcmc.ac.in Another key feature for secondary amides is the amide II band, which arises from N-H bending and C-N stretching, appearing in the region of 1570-1515 cm⁻¹ in the solid state. spcmc.ac.in

Carbonyl Stretching Frequencies of the Amide

The carbonyl (C=O) stretching vibration of the amide group, referred to as the amide I band, is one of the most intense and useful absorptions in the IR spectrum. ucla.eduspectroscopyonline.com For simple, open-chain secondary amides in the solid state, this band typically appears near 1640 cm⁻¹. spcmc.ac.in In dilute solution, where hydrogen bonding is reduced, the frequency of the amide I band shifts to a higher wavenumber, appearing in the 1700-1680 cm⁻¹ region. spcmc.ac.inblogspot.com The exact position of the C=O stretch can be influenced by factors such as conjugation and the electronic nature of the substituents. spectroscopyonline.com

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
N-H (amide)Stretch3370 - 3170Medium
C-H (aromatic)Stretch~3030Variable
C-H (aliphatic)Stretch2950 - 2850Medium to Strong
C=O (amide)Stretch (Amide I)1680 - 1630Strong
N-H (amide)Bend (Amide II)1570 - 1515Medium to Strong
C=C (aromatic)Bend1700 - 1500Medium

Note: These are general ranges and the exact peak positions can vary.

C-O Stretching Frequencies of the Methoxy Group

Infrared (IR) spectroscopy is a important tool for identifying functional groups within a molecule. For this compound, the methoxy (-OCH₃) group attached to the tolyl aromatic ring produces characteristic C-O stretching vibrations. Since this is a mixed ether (one aromatic and one aliphatic carbon attached to the oxygen), it gives rise to two distinct C-O stretching bands. spectroscopyonline.com

Vibrational Mode Typical Wavenumber Range (cm⁻¹) *Intensity
Asymmetric C-O-C Stretch1300 - 1200Strong
Symmetric C-O-C Stretch1075 - 1020Medium to Strong
Methoxy C-H Symmetric Stretch2830 ± 10Medium
Note: These are general ranges for aromatic-aliphatic ethers and the exact values for this compound would require experimental measurement.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous identification of a compound by providing a highly accurate measurement of its molecular mass. springernature.com Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS can measure the mass-to-charge ratio to several decimal places. This precision allows for the determination of the exact elemental composition of the molecule. nih.govuu.nl

For this compound, with the molecular formula C₁₃H₁₉NO₂, HRMS can distinguish its exact mass from other molecules that may have the same nominal mass but a different elemental formula. This high level of accuracy is indispensable for confirming the identity of newly synthesized compounds or for identifying unknowns in complex mixtures. researchgate.net

Property Value
Molecular FormulaC₁₃H₁₉NO₂
Nominal Mass221 amu
Monoisotopic Mass (Calculated)221.14158 amu

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry, also known as MS/MS, is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented to produce smaller product ions. nationalmaglab.org The analysis of these fragments provides detailed structural information about the original molecule. wikipedia.org This process is essential for elucidating the connectivity of atoms within the compound. nih.gov

In the MS/MS analysis of this compound, the molecular ion (precursor ion) would be selected and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern (product ion spectrum) would likely reveal key structural features. Common fragmentation pathways for N-substituted amides include:

Alpha-cleavage: Breakage of the bond adjacent to the carbonyl group, which could lead to the formation of a resonance-stabilized benzoyl-type cation or cleavage of the N-C bond. youtube.com

Cleavage of the amide bond: Resulting in fragments corresponding to the acyl and amine portions of the molecule.

McLafferty Rearrangement: If a gamma-hydrogen is present relative to the carbonyl group, a characteristic rearrangement can occur.

The sodium cation is known to localize on the acetamide group in similar molecules, which can influence the stability and abundance of resulting ions. acs.org

Precursor Ion (m/z) Proposed Fragment Ion (m/z) Possible Structure/Loss
222.1 (M+H)⁺164.1Loss of methoxyacetamide
222.1 (M+H)⁺133.1[CH₃-C₆H₄-CH-CH₂-CH₃]⁺
222.1 (M+H)⁺105.1[CH₃-C₆H₄-CH₂]⁺ (Tolyl cation after rearrangement)
222.1 (M+H)⁺89.1Loss of the propyl-tolyl group

Chromatographic hyphenation with MS (e.g., GC-MS, LC-MS)

Hyphenated techniques, which couple a separation method with mass spectrometry, are essential for the analysis of compounds in complex matrices. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. nih.gov For GC-MS analysis of this compound, derivatization might be necessary to increase its volatility and thermal stability. researchgate.netresearchgate.net The gas chromatograph separates the components of a mixture, and the mass spectrometer provides identification based on the mass spectrum of each component as it elutes. google.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. oup.com For a chiral compound like this compound, chiral LC-MS is particularly valuable. chromatographyonline.com By using a chiral stationary phase (CSP), the enantiomers of the compound can be separated chromatographically before they are detected by the mass spectrometer. chromatographyonline.comrsc.org This allows for the determination of enantiomeric purity and the study of stereoselective processes. osti.govrsc.org

Chiroptical Spectroscopy for Absolute Configuration Determination

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light, providing information about their three-dimensional structure. mdpi.com

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) is a form of spectroscopy used to determine the absolute configuration of chiral molecules. mtoz-biolabs.com The absolute configuration refers to the spatial arrangement of atoms of a chiral molecule and its stereoisomers. mtoz-biolabs.com Since this compound contains a stereocenter, it exists as a pair of enantiomers. These enantiomers will produce ECD spectra that are mirror images of each other—equal in magnitude but opposite in sign. nih.gov

The determination of the absolute configuration is typically achieved by comparing the experimentally measured ECD spectrum with a theoretically calculated spectrum. researchgate.net Quantum mechanical calculations, such as time-dependent density functional theory (TDDFT), are used to predict the ECD spectrum for one of the enantiomers (e.g., the R-configuration). nih.gov If the calculated spectrum matches the experimental spectrum, the absolute configuration of the sample is confirmed. nih.gov The presence of the p-tolyl group, an effective chromophore, is crucial for generating a measurable ECD signal. mdpi.com

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) is a chiroptical spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.govbiotools.us This differential absorption provides information about the absolute configuration and the conformational landscape of the molecule in solution. nih.gov The application of VCD spectroscopy has become a reliable method for the non-ambiguous assignment of absolute stereochemistry, often serving as a powerful alternative to more traditional methods that may require chemical derivatization or the formation of single crystals. biotools.usacs.org

The process of determining the absolute configuration of a molecule like this compound using VCD involves a synergistic approach combining experimental measurement with theoretical calculation. biotools.usschrodinger.com An experimental VCD spectrum of the compound is first recorded in a suitable solvent, typically a deuterated one to avoid solvent interference in the infrared region. schrodinger.com Concurrently, the VCD spectrum for one of the enantiomers (e.g., the (R)-enantiomer) is calculated using quantum chemical methods, most commonly Density Functional Theory (DFT). nih.gov

The calculated spectrum is then compared with the experimental spectrum. A good match between the signs and relative intensities of the VCD bands of the calculated spectrum for the (R)-enantiomer and the experimental spectrum would confirm the absolute configuration of the sample as (R). Conversely, if the experimental spectrum is the mirror image of the calculated (R)-spectrum, the absolute configuration of the sample would be assigned as (S). biotools.us

For this compound, the VCD spectrum is expected to exhibit characteristic bands in the mid-infrared region (approximately 4000 to 400 cm⁻¹). Of particular interest are the vibrational modes associated with the chiral center and the amide group. The amide I (primarily C=O stretching) and amide II (a combination of N-H bending and C-N stretching) bands are known to be sensitive to the local stereochemical environment and are often prominent features in the VCD spectra of N-acyl compounds. uit.no The stretching and bending vibrations of the C-H bond at the stereocenter, as well as vibrations of the methoxy and tolyl groups, would also contribute to the unique VCD signature of the molecule.

It is important to consider that the conformational flexibility of the molecule can influence the VCD spectrum. Therefore, computational studies often involve a conformational search to identify the most stable conformers, and the final calculated spectrum is a Boltzmann-weighted average of the spectra of these conformers. schrodinger.com Solvent effects can also play a significant role in the VCD spectrum, and these can be modeled using implicit or explicit solvent models in the calculations to achieve a better agreement with the experimental data. nih.govschrodinger.com

To illustrate the expected outcome of such an analysis, a hypothetical comparison of experimental and calculated VCD data for the (S)-enantiomer of this compound is presented in Table 1.

Table 1. Hypothetical VCD and IR Data for (S)-2-Methoxy-N-(1-(p-tolyl)propyl)acetamide.
Experimental Frequency (cm⁻¹)Experimental VCD SignCalculated Frequency (cm⁻¹)Calculated VCD SignVibrational Assignment
2975+2978+C-H stretch (propyl)
1650-1652-Amide I (C=O stretch)
1545+1548+Amide II (N-H bend, C-N stretch)
1380-1382-C-H bend (propyl)
1110+1112+C-O stretch (methoxy)

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides a wealth of information, including bond lengths, bond angles, and torsional angles, which together define the molecular conformation in the solid state. Furthermore, it reveals the details of the crystal packing, including intermolecular interactions such as hydrogen bonds and van der Waals forces, which govern the supramolecular architecture. nih.govnih.gov

For this compound, a single-crystal X-ray diffraction analysis would provide an unambiguous determination of its absolute configuration (if a chiral reference is present in the crystal structure or through anomalous dispersion effects), as well as its preferred conformation in the solid state. The molecule must first be crystallized to obtain a single crystal of suitable quality for diffraction experiments.

The crystal structure of this compound would be expected to exhibit a network of intermolecular hydrogen bonds, a common feature in the crystal packing of secondary amides. nih.govnih.gov The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) can act as a hydrogen bond acceptor. These N-H···O hydrogen bonds often lead to the formation of well-defined supramolecular motifs, such as chains or sheets. nih.gov Weaker C-H···O and C-H···π interactions may also play a role in stabilizing the crystal lattice. nih.goveurjchem.com

The conformation of the molecule in the crystal would be of significant interest. The torsional angles around the chiral center would define the relative orientations of the p-tolyl group, the propyl chain, and the acetamide moiety. The planarity of the amide bond is another key structural feature that would be confirmed by X-ray crystallography.

Table 2 presents a set of hypothetical crystallographic data for this compound, illustrating the type of information that would be obtained from a successful X-ray crystallographic study. It is important to note that for a chiral molecule, crystallization can occur in a chiral space group (one of the 65 Sohncke groups), which lacks inversion centers or mirror planes. mdpi.comarxiv.org

Table 2. Hypothetical Crystallographic Data for this compound.
ParameterValue
Chemical FormulaC₁₃H₁₉NO₂
Formula Weight221.30
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.56
b (Å)10.24
c (Å)14.32
Volume (ų)1253.9
Z4
Density (calculated) (g/cm³)1.172
Hydrogen BondingN-H···O

Theoretical and Computational Investigations of 2 Methoxy N 1 P Tolyl Propyl Acetamide

Reaction Pathway Modeling and Transition State Analysis

Further research or new computational studies specifically targeting 2-Methoxy-N-(1-(p-tolyl)propyl)acetamide would be required to generate the detailed scientific article as outlined.

Energetic Profiling of Reaction Mechanisms

Detailed energetic profiling of reaction mechanisms specifically involving this compound is not extensively documented in publicly available scientific literature. Such an investigation would typically involve quantum chemical calculations to map the potential energy surface of a given reaction. This process identifies the energies of reactants, transition states, intermediates, and products.

Table 1: Hypothetical Energy Points in a Reaction Coordinate

Reaction CoordinateSpeciesRelative Energy (kcal/mol)
1Reactants0.0
2Transition State 1+25.0
3Intermediate+5.0
4Transition State 2+15.0
5Products-10.0

This table is illustrative and does not represent actual experimental or calculated data for this compound.

Computational Prediction of Stereoselectivity

The stereochemistry of this compound, particularly at the chiral center of the 1-(p-tolyl)propyl group, is a critical aspect of its chemical nature. Computational methods can be employed to predict the stereoselectivity of reactions that form this compound.

The prediction of stereoselectivity often involves calculating the energies of the diastereomeric transition states leading to the different stereoisomers. The Curtin-Hammett principle can be applied in cases where the starting material's conformers are in rapid equilibrium. The ratio of the products is then determined by the difference in the free energies of the respective transition states. A lower transition state energy corresponds to a faster reaction rate and, therefore, the formation of the major stereoisomer.

For example, if the formation of the (R)-enantiomer proceeds through a transition state that is 1.4 kcal/mol lower in energy than the transition state leading to the (S)-enantiomer, a significant excess of the (R)-enantiomer would be predicted.

Table 2: Hypothetical Transition State Energies for Stereoisomer Formation

Transition StateStereoisomer FormedCalculated ΔG‡ (kcal/mol)Predicted Product Ratio
TS-R(R)-enantiomer20.1~9:1
TS-S(S)-enantiomer21.5

This table is for illustrative purposes and does not reflect actual calculated values for this compound.

Ligand-Based and Structure-Based Computational Design Principles (applicable to general chemical design)

Computational drug design is a important component in the development of new therapeutic agents, broadly categorized into ligand-based and structure-based approaches. These methods save considerable time and resources in the drug discovery pipeline.

Ligand-Based Drug Design (LBDD)

When the three-dimensional structure of a biological target is unknown, ligand-based drug design (LBDD) methods are employed. These techniques rely on the principle of molecular similarity, which posits that molecules with similar structures are likely to exhibit similar biological activities. LBDD utilizes the chemical information of known active and inactive compounds to build predictive models.

Key LBDD techniques include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical features of molecules (descriptors) and their biological activity. These descriptors can be one-dimensional (e.g., molecular weight), two-dimensional (e.g., topological indices), or three-dimensional (e.g., molecular shape).

Pharmacophore Modeling: A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to interact with a specific biological target. This model can then be used to screen large databases for new molecules that fit the pharmacophore.

Molecular Similarity Searching: This approach involves searching for compounds that are structurally similar to a known active molecule, using various similarity metrics.

Structure-Based Drug Design (SBDD)

When the 3D structure of the target protein or enzyme is available, typically from X-ray crystallography or NMR spectroscopy, structure-based drug design (SBDD) can be utilized. This approach involves analyzing the binding site of the target and designing ligands that can fit geometrically and energetically.

A central technique in SBDD is molecular docking . Docking algorithms predict the preferred orientation (pose) of a ligand within a binding site and estimate the binding affinity using scoring functions. This allows for the virtual screening of large compound libraries to identify potential drug candidates. The process is iterative, where the designed compounds are synthesized and tested, and the results are used to refine the computational models.

Table 3: Comparison of Ligand-Based and Structure-Based Design

FeatureLigand-Based Drug Design (LBDD)Structure-Based Drug Design (SBDD)
Primary Requirement Knowledge of active/inactive molecules3D structure of the biological target
Core Principle Molecular similarityLigand-target complementarity
Key Techniques QSAR, Pharmacophore ModelingMolecular Docking, Molecular Dynamics
Application Target structure is unknownTarget structure is known

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.